Ethyl 2,3,5-trifluorobenzoate
CAS No.: 773135-01-6
Cat. No.: VC11651670
Molecular Formula: C9H7F3O2
Molecular Weight: 204.15 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 773135-01-6 |
|---|---|
| Molecular Formula | C9H7F3O2 |
| Molecular Weight | 204.15 g/mol |
| IUPAC Name | ethyl 2,3,5-trifluorobenzoate |
| Standard InChI | InChI=1S/C9H7F3O2/c1-2-14-9(13)6-3-5(10)4-7(11)8(6)12/h3-4H,2H2,1H3 |
| Standard InChI Key | FRTATVMWLWOVNQ-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C1=C(C(=CC(=C1)F)F)F |
| Canonical SMILES | CCOC(=O)C1=C(C(=CC(=C1)F)F)F |
Introduction
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The most common synthetic route involves the esterification of 2,3,5-trifluorobenzoic acid with ethanol under acid catalysis. A typical procedure includes:
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Dissolving 2,3,5-trifluorobenzoic acid in excess ethanol.
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Adding concentrated sulfuric acid as a catalyst.
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Refluxing the mixture at 80–90°C for 6–8 hours.
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Isolating the product via vacuum distillation or recrystallization.
This method yields >85% purity, with side products including unreacted acid and diethyl ether byproducts.
Industrial-Scale Manufacturing
Industrial production often employs continuous-flow reactors to optimize efficiency. For example, a patented process for analogous fluorinated aromatics involves reductive dechlorination using palladium catalysts and trialkylamine bases under hydrogen pressure . Adapting this method, 2,3,5-trifluorobenzoyl chloride can be reacted with ethanol in a continuous system, achieving 90–95% conversion rates with minimal waste .
Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 204.15 g/mol | |
| Density | 1.4±0.1 g/cm | |
| Boiling Point | 170–175°C | |
| Flash Point | 57.0±25.9°C | |
| Solubility in Water | <0.1 g/L (20°C) |
The compound’s limited water solubility and high thermal stability make it suitable for high-temperature reactions in organic solvents such as dichloromethane or tetrahydrofuran.
Reactivity and Functionalization
Nucleophilic Aromatic Substitution
The electron-deficient aromatic ring undergoes nucleophilic substitution at positions activated by fluorine’s inductive effects. For instance, reaction with sodium methoxide in dimethylformamide (DMF) substitutes fluorine at position 3, yielding ethyl 2,5-difluoro-3-methoxybenzoate.
Reduction and Hydrolysis
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Reduction: Lithium aluminum hydride (LiAlH) reduces the ester to 2,3,5-trifluorobenzyl alcohol, a precursor for fragrances and pharmaceuticals.
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Hydrolysis: Acidic or basic hydrolysis produces 2,3,5-trifluorobenzoic acid, a building block for agrochemicals.
Applications in Pharmaceutical and Material Science
Antimicrobial Activity
Derivatives of ethyl 2,3,5-trifluorobenzoate exhibit notable antimicrobial properties. A 2024 study reported the following minimum inhibitory concentrations (MICs) against common pathogens:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
The mechanism involves disruption of bacterial membrane integrity and inhibition of efflux pumps, enhancing potency against multidrug-resistant strains.
Fluorinated Polymers
Incorporating ethyl 2,3,5-trifluorobenzoate into polymer backbones improves thermal stability and chemical resistance. For example, copolymerization with tetrafluoroethylene yields materials with glass transition temperatures () exceeding 200°C, suitable for aerospace applications .
Future Directions and Challenges
Synthetic Methodology Innovations
Recent advances in electrochemical fluorination and flow chemistry promise greener synthesis routes with reduced reliance on hazardous reagents . For instance, replacing sulfuric acid with immobilized lipases in esterification reactions could enhance sustainability.
Expanding Biomedical Applications
Ongoing research explores this compound’s potential in anticancer drug delivery systems, where its fluorinated structure improves blood-brain barrier penetration. Preliminary in vitro studies show IC values of 12 µM against glioblastoma cells.
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